molecular formula C16H17NO3 B114872 N-Benzyl-L-tyrosine CAS No. 75768-66-0

N-Benzyl-L-tyrosine

Cat. No. B114872
CAS RN: 75768-66-0
M. Wt: 271.31 g/mol
InChI Key: WUTPXBXSEMJIDW-HNNXBMFYSA-N
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Description

N-Benzyl-L-tyrosine is a chemical compound with the linear formula C16H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N-Benzyl-L-tyrosine and its derivatives has been explored in various studies . For instance, one study investigated the optimal conditions for the polymerization of N-carboxyanhydrides (NCAs) of γ-benzyl-L-glutamate (BLG), Nε-benzyloxycarbonyl-L-lysine (ZLL), L-alanine (Ala), β-benzyl-L-aspartate (BLA), O-benzyl-L-serine (BLS), and O-benzyl-L-threonine (BLT) .

Scientific Research Applications

Enzymatic Reactions and Metabolism

  • N-Benzyl-L-tyrosine plays a role in enzymatic reactions involving tyrosine hydroxylase (TyrH). This enzyme catalyzes the hydroxylation of tyrosine, a critical step in various metabolic pathways (Frantom et al., 2002).

  • Studies on L-tyrosine derivatization have shown the potential to produce chemicals widely used in pharmaceutical, food, and cosmetics industries. This includes benzylisoquinoline alkaloids, an important class of pharmaceutical compounds (Tan et al., 2020).

Biotechnological and Industrial Applications

  • Metabolic engineering of yeast for L-tyrosine production has been explored for the development of bio-based production platforms for secondary metabolites, demonstrating the industrial relevance of L-tyrosine and its derivatives (Gold et al., 2015).

  • Biotechnological production of L-tyrosine using microbial strains has been reviewed, highlighting its applications in various industries due to its role as a precursor compound (Lütke-Eversloh et al., 2007).

Analytical and Sensing Applications

  • A study on crown ether modified sensors for detecting tyrosine in biological fluids indicates the analytical applications of L-tyrosine and its analogs in monitoring diseases like Parkinson's (Atta et al., 2020).

Medical and Therapeutic Research

  • Research involving the synthesis of radiolabeled inhibitors of aminopeptidase N using L-tyrosine derivatives, including N-Benzyl-L-tyrosine, contributes to understanding biochemical properties and potential therapeutic applications (Chen et al., 2000).

  • A study on stem cell mobilization methods using a small molecule related to N-Benzyl-L-tyrosine demonstrates potential advancements in donor-patient treatments in regenerative medicine (Nilsson & Cao, 2016).

Material Science and Polymer Chemistry

  • The synthesis of polymers derived from L-tyrosine, such as polycarbonates, polyarylates, and copolymers, shows the application of L-tyrosine derivatives in developing biodegradable materials (Bourke & Kohn, 2003).

Biochemical and Structural Studies

  • Investigations into the synthesis of tyrosine analogues provide insights into proton-coupled electron transfer processes in peptides and proteins, highlighting the utility of N-Benzyl-L-tyrosine in biochemical research (Nara et al., 2010).

  • Studies on gene knockout of L-tyrosine transport systems in Escherichia coli provide insights into L-tyrosine production, underlining its importance in metabolic engineering and industrial microbiology (Wang et al., 2019).

Future Directions

Future directions for N-Benzyl-L-tyrosine research could involve further exploration of its enzymatic production . Additionally, the development of sustainable methods for N-Boc deprotection, such as the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), could be another area of interest .

properties

IUPAC Name

(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTPXBXSEMJIDW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-L-tyrosine

CAS RN

75768-66-0
Record name N-BENZYL-L-TYROSINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
E von Elert, L Oberer, P Merkel, T Huhn… - Journal of natural …, 2005 - ACS Publications
… N-Benzyl-l-tyrosine: To a stirred solution of 9.06 g (50 mmol) … The crude N-benzyl-l-tyrosine was filtered off, washed with … mmol) of finely powdered N-benzyl-l-tyrosine was treated with a …
Number of citations: 0 pubs.acs.org
Q Cai, G He, D Ma - The Journal of organic chemistry, 2006 - ACS Publications
… However, partial racemization was noticed when N-benzyl-l-tyrosine methyl ester 7f was used (entry 8), while N-methyl-l-tyrosine methyl ester 7g gave no coupling product (entry 9). …
Number of citations: 0 pubs.acs.org
Y Ariyoshi, H Takeuchi - British Journal of Pharmacology, 1982 - ncbi.nlm.nih.gov
… -Obenzyl-L-tyrosyl-taurine, L-tyrosyl-taurine, Nacetyl-p-hydroxy-L-phenylglycine, N-acetyl-phydroxy-DL-phenylglycine, N-acetyl-p-hydroxy-Dphenylglycine, N-benzyl-L-tyrosine, N-…
Number of citations: 0 www.ncbi.nlm.nih.gov
S Minato - Clinica Chimica Acta, 1979 - Elsevier
A new colorimetric method for the serum enzyme assay was developed, using the color reaction of a ferrous salt complex and a primary aromatic amine. For this method new substrates …
Number of citations: 0 www.sciencedirect.com
M Li, DC Green, JLR Anderson, BP Binks, S Mann - Chemical Science, 2011 - pubs.rsc.org
… In both cases, Lineweaver–Burk plots were observed, consistent with Michaelis–Menten kinetics for the production of the corresponding water soluble products, N-benzyl-L-tyrosine (s = …
Number of citations: 0 pubs.rsc.org
RS Phillips, MS Matthews, E Olson… - Enzyme and microbial …, 1990 - Elsevier
… a-Chymotrypsin (bovine, Type 1S, specific activity 40-50 units/mg with N-benzyl-L-tyrosine ethyl ester at 25C) was obtained from Sigma Chemical Co. N-Acetyl-L-tryptophan, N-acetyl-L-…
Number of citations: 0 www.sciencedirect.com
EC Cameron, M Mazelis - Plant Physiology, 1971 - academic.oup.com
By the use of the proteolytic substrates benzoyl-dl-arginine-p-nitroanilide and benzoyl-l-arginine ethyl ester the enzyme arachain has been purified 325-fold from acetone powders of …
Number of citations: 0 academic.oup.com
W Hartmann, J Hotz, S Ormai… - Scandinavian Journal …, 1980 - Taylor & Francis
… juice were analysed for chloride, using a chloridometer (Corning, Giessen, West Germany), amylase, using a starch buffer solution (l), and chymotrypsin, using nbenzyl-L-tyrosine-ethyl-…
Number of citations: 0 www.tandfonline.com
NK Chaki, K Vijayamohanan - Biosensors and Bioelectronics, 2002 - Elsevier
… Further examples involving substrate molecule of urea, catechol phosphate and N-benzyl-l-tyrosine linked with SAM modified electrodes are summarized in Table 2. …
Number of citations: 0 www.sciencedirect.com
Y Yoshinaka, C Kirk, RB Luftig - Journal of General …, 1980 - microbiologyresearch.org
… We decided to take this approach one step further by testing whether several other potentially interesting amino acid analogues, namely leucine-p-nitroanilide, N-benzyl-L-tyrosine ethyl …
Number of citations: 0 www.microbiologyresearch.org

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